molecular formula C9H14O2 B12577446 Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) CAS No. 615280-27-8

Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI)

Cat. No.: B12577446
CAS No.: 615280-27-8
M. Wt: 154.21 g/mol
InChI Key: PGQZZTHCHSBGFQ-BHNWBGBOSA-N
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Description

Bicyclo[222]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) is a bicyclic compound characterized by a unique structure that includes a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) can be achieved through several methods. One common approach involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. This reaction is typically carried out under mild conditions and can be catalyzed by various Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted products depending on the reagents and conditions used .

Scientific Research Applications

Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for research and industrial applications .

Properties

CAS No.

615280-27-8

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(1R,4S,6R)-6-hydroxy-4-methylbicyclo[2.2.2]octan-2-one

InChI

InChI=1S/C9H14O2/c1-9-3-2-6(7(10)4-9)8(11)5-9/h6-7,10H,2-5H2,1H3/t6-,7-,9+/m1/s1

InChI Key

PGQZZTHCHSBGFQ-BHNWBGBOSA-N

Isomeric SMILES

C[C@]12CC[C@H]([C@@H](C1)O)C(=O)C2

Canonical SMILES

CC12CCC(C(C1)O)C(=O)C2

Origin of Product

United States

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